molecular formula C30H26O13 B1253187 (-)-Epicatechin-(4beta->8)-(-)-epigallocatechin

(-)-Epicatechin-(4beta->8)-(-)-epigallocatechin

Cat. No. B1253187
M. Wt: 594.5 g/mol
InChI Key: YJMNEZANCYQLJR-GYPOYYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-epicatechin-(4beta->8)-(-)-epigallocatechin is a proanthocyanidin consisting of (-)-epicatechin and (-)-epigallocatechin units joined by a (4beta->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin and a (-)-epigallocatechin.

Scientific Research Applications

Antioxidant Properties

(−)-Epicatechin-(4β→8)-(-)-epigallocatechin and related compounds exhibit significant antioxidant activities. For example, an A-type proanthocyanidin, epigallocatechin-(2β→7,4β→8)-epicatechin, isolated from Dioclea lasiophylla, demonstrated notable antioxidant properties measured by the auto-oxidation of β-carotene in a linolenic acid suspension method (Barreiros et al., 2000).

Cancer Prevention and Treatment

Research indicates potential cancer-preventive properties. A study found that (-)-epicatechin enhanced the cancer-preventive effects of (-)-epigallocatechin gallate (EGCG) and other tea polyphenols in the human lung cancer cell line PC-9 (Suganuma et al., 1999).

Antimicrobial and Anti-inflammatory Effects

Compounds including (-)-epicatechin-(4β→8)-(-)-epigallocatechin have shown promise in antimicrobial and anti-inflammatory applications. A study focusing on the molecular mechanisms of (-)-epicatechin and other polyphenols revealed their potential in combating inflammation, diabetes, and neurodegeneration (Shay et al., 2015).

Protective Effects Against Glycation

These compounds demonstrate protective effects against advanced glycation end product formation, as evidenced by their ability to scavenge α-dicarbonyl compounds in alcoholic media, which is closely related to diabetes (Wu et al., 2020).

properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

(2R,3R)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(10-1-2-14(32)16(34)3-10)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)11-4-19(37)26(40)20(38)5-11/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28-,29-/m1/s1

InChI Key

YJMNEZANCYQLJR-GYPOYYOSSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Origin of Product

United States

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